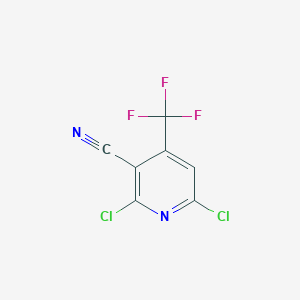

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXXBTBGBXYHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371555 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13600-42-5 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the trifluoromethyl-substituted pyridine ring followed by chlorination and cyanation, or the modification of a pre-existing substituted pyridine. The following sections detail the most pertinent and documented methods.

Pathway 1: From 4-(Trifluoromethyl)nicotinic Acid Derivatives

One of the most common routes begins with a trifluoromethyl-substituted pyridine precursor, such as 4-(trifluoromethyl)nicotinic acid. This pathway involves the key steps of amidation, dehydration to the nitrile, and subsequent chlorination.

A plausible synthesis could start from 4-ethoxy-1,1,1-trifluoro-3-alken-2-one and 3-amino acrylonitrile to form 4-trifluoromethyl nicotinonitrile. This intermediate can then be subjected to chlorination to yield the final product. A patent discloses a method for preparing 4-trifluoromethyl nicotinic acid using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials through acylation, cyclization, and hydrolysis.[1]

Logical Flow of Pathway 1

Caption: Pathway 1: Synthesis from a trifluoromethylated precursor.

Pathway 2: From Substituted Pyridines

An alternative approach involves starting with a substituted pyridine and introducing the trifluoromethyl and cyano groups. For instance, a method for preparing 2-chloro-4-methyl nicotinonitrile involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination.[2] While this example leads to a methyl-substituted product, a similar strategy could potentially be adapted using a trifluoromethylated starting material.

Another relevant precursor is 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, which can be hydrogenated to remove the 3-cyano group, although this is the reverse of the desired final structure, it highlights the manipulation of substituents on the pyridine ring.[3]

Experimental Workflow for Synthesis

Caption: General experimental workflow for organic synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from related syntheses found in the literature. Direct data for the synthesis of this compound is sparse in publicly available literature, so data for analogous reactions are presented.

| Step/Reaction | Starting Materials | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| Preparation of 4-trifluoromethyl nicotinonitrile | 4-ethoxy-1,1,1-trifluoro-3-alken-2-one, 3-amino acrylonitrile | Ethanol, Sodium ethoxide, Reflux | 4-trifluoromethyl nicotinonitrile | Not specified | Not specified | [1] |

| Hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | Ethanol, Pyridine, Ni-Fe/C catalyst, H2 | 3-Cyano-4-trifluoromethylpyridine | 98.5 | 98.5 | [3] |

| Preparation of 2-chloro-4-methyl nicotinonitrile | (E)-4-(dimethylamino)but-3-en-2-one, malononitrile | Catalyst, Condensation; POCl3, PCl5 | 2-chloro-4-methyl nicotinonitrile | 55.7 (total) | Not specified | [2] |

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar nicotinonitrile derivatives and are provided as a guide for developing a specific synthesis plan for this compound.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile[1]

Materials:

-

4-ethoxy-1,1,1-trifluoro-3-alken-2-one

-

3-amino acrylonitrile

-

Ethanol

-

Sodium ethoxide in ethanol solution

-

Closed four-mouth reaction bottle

Procedure:

-

To a 1000 mL closed four-mouth reaction bottle, add 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-alken-2-one, 68.1 g of 3-amino acrylonitrile, and 300 mL of ethanol.

-

Stir the mixture uniformly and heat to reflux for 3 hours.

-

After 3 hours, slowly add 59.4 g of an ethanol solution of sodium ethoxide dropwise.

-

Continue to reflux the mixture for an additional 5 hours.

-

After the reaction is complete, recover the solvent (methanol is mentioned in the patent, likely a typo for ethanol) to obtain a white solid.

-

The resulting solid is 4-trifluoromethyl nicotinonitrile. Further purification may be required.

Protocol 2: Chlorination of a Nicotinonitrile (General Procedure)

Materials:

-

4-(Trifluoromethyl)nicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Reaction flask with reflux condenser

Procedure:

-

In a reaction flask equipped with a reflux condenser, place the 4-(trifluoromethyl)nicotinonitrile.

-

Carefully add a mixture of phosphorus oxychloride and phosphorus pentachloride. The ratio of chlorinating agents may need to be optimized.

-

Heat the reaction mixture to reflux. The reaction temperature and time will need to be determined experimentally, but temperatures between 80-150 °C are common for such chlorinations.[2]

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Relationship between Precursors and Final Product

Caption: Key precursors leading to the target molecule.

Conclusion

References

- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 3. 4-(Trifluoromethyl)nicotinonitrile synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its unique structural features, including two chlorine atoms and a trifluoromethyl group, make it a valuable intermediate in the preparation of various agrochemicals and pharmaceuticals.[1] The presence of the trifluoromethyl group can enhance the biological activity of the resulting compounds. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative synthesis workflow.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 13600-42-5 | [2] |

| Molecular Formula | C₇HCl₂F₃N₂ | [3] |

| Molecular Weight | 241.00 g/mol | [4] |

| Appearance | Colorless crystals | [4] |

| Melting Point | 38 °C | [4] |

| Boiling Point (Predicted) | 282.4 ± 35.0 °C | [4] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and spectroscopic properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.[5][6]

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer

Procedure:

-

Sample Preparation: If the crystalline sample is not already a fine powder, gently grind a small amount in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (38°C).

-

Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).[8]

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Spectroscopic Characterization

IR spectroscopy is used to identify the functional groups present in the molecule. The KBr pellet method is a common technique for solid samples.[9][10][11]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Potassium bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Pellet press

-

Spatula

Procedure:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[11]

-

Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[11]

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12]

Materials and Equipment:

-

NMR Spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12]

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.[7]

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Observe the isotopic pattern. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), there will be a characteristic M+2 peak with an intensity of approximately 65% of the M⁺ peak and an M+4 peak.[13]

-

Analyze the fragmentation pattern to identify characteristic fragments. A common fragmentation would be the loss of a chlorine atom or the trifluoromethyl group.[14]

-

Synthetic Pathway Visualization

This compound is a key intermediate in the synthesis of the broad-spectrum insecticide, Fipronil.[1][5][9][10] The following diagram illustrates a simplified workflow for this synthesis.

Caption: Simplified workflow for the synthesis of Fipronil.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of a diagram illustrating its role as a key intermediate in the synthesis of Fipronil highlights its practical importance in the agrochemical industry. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

References

- 1. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 2. 13600-42-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Amino-4-(trifluoromethyl)nicotinonitrile | C7H4F3N3 | CID 119003705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. CN102060774A - Method for synthesizing fipronil - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the preparation of bioactive molecules.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. The presence of chlorine atoms and a trifluoromethyl group significantly influences its reactivity, making it a versatile building block in organic synthesis.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13600-42-5[1] |

| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile |

| Molecular Formula | C₇HCl₂F₃N₂[1] |

| Synonyms | 3-Cyano-2,6-dichloro-4-(trifluoromethyl)pyridine, 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 240.997 g/mol [1] |

| Appearance | Yellow powder or colorless crystals |

| Melting Point | 38 °C |

| Boiling Point (Predicted) | 282.4 ± 35.0 °C |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ |

| Purity | Typically ≥97% |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process, starting from precursors that are then built upon to yield the final product.

Step 1: Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile

The initial step involves the formation of the dihydroxy nicotinonitrile intermediate.

Reaction Scheme:

Experimental Procedure:

A detailed protocol for this step is proprietary and often varies between manufacturers. Generally, it involves the condensation of a trifluoromethyl-containing building block with a suitable cyanoacetamide derivative under basic conditions.

Step 2: Conversion to this compound

The dihydroxy intermediate is then chlorinated to yield the final product.

Reaction Scheme:

Experimental Procedure:

-

Reagents and Equipment:

-

2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile

-

Phosphorus oxychloride (POCl₃) as the chlorinating agent

-

A suitable base (e.g., an organic amine)

-

Reaction vessel equipped with a reflux condenser, thermometer, and stirring mechanism

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

-

-

Protocol:

-

In a reaction vessel, a mixture of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile and a base is prepared.

-

Phosphorus oxychloride is added to the mixture.

-

The reaction mixture is heated to a temperature between 50 °C and 100 °C.

-

The reaction is allowed to proceed for 90 to 150 minutes, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is isolated and purified, typically through crystallization or column chromatography.

-

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its reactive chlorine atoms can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups.

Synthesis of Androgen Receptor Antagonists

This compound is utilized in the preparation of cyano(trifluoromethyl)aminopyridine derivatives, which have shown potential as androgen receptor antagonists. These antagonists are of interest for their potential applications in stimulating hair growth and managing sebum production.

Precursor to Fipronil Analogs

The structurally related 2,6-dichloro-4-trifluoromethylaniline is a key precursor in the synthesis of the broad-spectrum insecticide, Fipronil. The synthesis of this aniline highlights a potential application of the nicotinonitrile derivative in the agrochemical industry.

Visualized Workflows

General Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound.

Caption: A diagram illustrating the two-step synthesis of the target compound.

Application in Bioactive Molecule Synthesis

The following diagram outlines the logical relationship of utilizing this compound as a precursor in the synthesis of more complex, bioactive molecules.

Caption: A workflow demonstrating the use of the title compound as a chemical intermediate.

References

Spectroscopic Profile of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Properties

This compound possesses the following chemical structure and properties:

-

Molecular Formula: C₇HCl₂F₃N₂[1]

-

Molecular Weight: 240.997 g/mol [1]

-

CAS Number: 13600-42-5[1]

-

Appearance: Expected to be a solid, given its melting point.

-

Melting Point: 38 °C[2]

The presence of a trifluoromethyl group, a nitrile group, and two chlorine atoms on the pyridine ring significantly influences the molecule's spectroscopic characteristics.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted NMR data for this compound is as follows:

¹H NMR:

The ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the proton at the 5-position of the pyridine ring. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the adjacent chlorine, trifluoromethyl, and nitrile groups.

¹³C NMR:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

| Atom | Predicted Chemical Shift (ppm) |

| C2 (C-Cl) | 150 - 155 |

| C3 (C-CN) | 115 - 120 |

| C4 (C-CF₃) | 130 - 135 (quartet, due to C-F coupling) |

| C5 (C-H) | 125 - 130 |

| C6 (C-Cl) | 150 - 155 |

| CN | 115 - 120 |

| CF₃ | 120 - 125 (quartet, due to C-F coupling) |

¹⁹F NMR:

The ¹⁹F NMR spectrum is expected to show a single sharp peak for the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C-F (Trifluoromethyl) | 1100 - 1250 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

| Aromatic C=C and C=N | 1400 - 1600 | Medium to Weak |

The nitrile stretching vibration is a particularly strong and sharp absorption, making it a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the following has been predicted:

-

Monoisotopic Mass: 239.94688 Da[3]

Predicted Adducts and m/z Values:

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.95416 |

| [M+Na]⁺ | 262.93610 |

| [M-H]⁻ | 238.93960 |

| [M+NH₄]⁺ | 257.98070 |

| [M+K]⁺ | 278.91004 |

Data sourced from PubChemLite.[3]

The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not detailed in the available literature, standard procedures for these techniques would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum, using an appropriate reference standard.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For solution-state IR, dissolve the sample in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the interferogram to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: Record the mass spectrum and analyze the molecular ion peak, isotopic pattern, and fragmentation pattern.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and its correlation to key spectroscopic features.

References

Determining the Solubility of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive overview of established experimental protocols for determining its solubility in various organic solvents. The methodologies detailed herein, including gravimetric and spectrophotometric techniques, are designed to enable researchers to generate precise and reliable solubility data. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, facilitating formulation studies, process optimization, and toxicological assessments.

Introduction

This compound is a halogenated pyridine derivative with significant potential in the synthesis of novel bioactive molecules. Understanding its solubility in a range of organic solvents is a critical parameter for its application in medicinal chemistry and process development. Solubility data is fundamental for designing and optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating active pharmaceutical ingredients. This guide outlines the standard, reliable methods for the experimental determination of the solubility of this solid compound.

Experimental Protocols for Solubility Determination

The following sections detail two widely accepted methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and spectrophotometric methods.

Gravimetric Method

The gravimetric method is a direct and straightforward technique that relies on the mass of the dissolved solute in a saturated solution.

2.1.1. Detailed Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure that the solution is saturated.

-

-

Equilibration:

-

Agitate the mixture at a constant, recorded temperature for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended for maintaining a consistent temperature and agitation.

-

-

Phase Separation:

-

Allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the saturated solution is highly recommended.

-

-

Sample Withdrawal and Weighing:

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Record the combined mass of the container and the aliquot.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the aliquot under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent decomposition of the solute.

-

-

Drying and Final Weighing:

-

Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container + dried solute) - (Mass of empty container)] / (Volume of aliquot in mL) * 100

-

Spectrophotometric Methods (UV-Vis or HPLC)

Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, particularly for compounds with low solubility. These methods are based on the Beer-Lambert law, which correlates the absorbance of a solution with the concentration of the analyte. A calibration curve must be generated prior to determining the solubility.

2.2.1. Detailed Methodology

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known high concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing, known concentrations via serial dilution.

-

-

Generation of a Calibration Curve:

-

For UV-Vis Spectroscopy: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

For High-Performance Liquid Chromatography (HPLC): Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of absorbance or peak area (y-axis) versus concentration (x-axis) to generate a calibration curve. The curve should be linear in the concentration range of the standards.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound and allow it to equilibrate as described in the gravimetric method (Steps 2.1.1 and 2.1.2).

-

-

Sample Preparation and Analysis:

-

After phase separation (Step 2.1.3), withdraw a small aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance or determine the peak area of the diluted sample using the same method as for the standards.

-

-

Calculation of Solubility:

-

Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Data Presentation

As no pre-existing quantitative data was found, a template for data presentation is provided below. Researchers should populate this table with their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |

| e.g., Ethanol | e.g., 25 | e.g., HPLC | |

| e.g., Toluene | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a solid organic compound.

Caption: General experimental workflow for solubility determination.

Conclusion

This technical guide provides detailed, practical methodologies for the determination of the solubility of this compound in organic solvents. By following the outlined gravimetric and spectrophotometric protocols, researchers can generate the critical data needed to advance their work in drug discovery, chemical synthesis, and formulation science. The consistent application of these methods will ensure the production of high-quality, comparable solubility data, fostering a deeper understanding of the physicochemical properties of this important chemical entity.

Unraveling the Potential Mechanisms of Action of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The chemical structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile incorporates two key pharmacophores: the nicotinonitrile moiety and a 2,6-dichloro-4-(trifluoromethyl)phenyl group. The latter is a prominent feature in a class of phenylpyrazole insecticides, with Fipronil being a notable example. These insecticides are known to act on insect GABA receptors.[1][2] The nicotinonitrile scaffold, on the other hand, is the core of neonicotinoid insecticides, which target nAChRs.[3] Therefore, it is highly probable that the biological activity of this compound is mediated through the modulation of one or both of these critical neurotransmitter receptor systems. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can contribute to increased biological activity.[4]

Hypothesized Mechanisms of Action

Based on the structural similarities to known active compounds, two primary mechanisms of action are proposed for this compound.

Antagonism of the GABA Receptor

The 2,6-dichloro-4-(trifluoromethyl)phenyl group is a key structural component of phenylpyrazole insecticides like Fipronil. These compounds are known to be non-competitive antagonists of the GABA receptor, an ionotropic receptor that forms a chloride ion channel.[1]

Signaling Pathway:

In a resting state, the GABA receptor is closed. Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect. Phenylpyrazole insecticides are thought to bind within the ion channel pore, stabilizing a closed or desensitized state of the receptor, thereby preventing the influx of chloride ions. This blockade of the inhibitory signal leads to hyperexcitation of the central nervous system in insects, resulting in paralysis and death.[5]

References

- 1. cales.arizona.edu [cales.arizona.edu]

- 2. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]

- 5. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is limited in publicly available scientific literature. This guide infers potential activities based on the reported biological profiles of its structural isomer, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, and its role as a chemical intermediate in the synthesis of bioactive molecules. All quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as illustrative for potential research directions.

Executive Summary

This compound is a halogenated pyridine derivative with potential for biological activity, primarily inferred from its structural similarity to other bioactive compounds. Its isomer, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, has demonstrated notable in vitro anticancer and antimicrobial properties. Furthermore, this compound serves as a key precursor in the synthesis of androgen receptor (AR) antagonists, suggesting its utility in the development of therapeutics for prostate cancer. This document provides a summary of the potential biological activities, relevant quantitative data from related compounds, detailed experimental methodologies for assessing these activities, and diagrams of associated signaling pathways.

Inferred Biological Activities

Based on the available literature for structurally related compounds, the potential biological activities of this compound can be categorized as follows:

-

Anticancer Activity: The isomeric compound, 2,6-dichloro-5-(trifluoromethyl)nicotinonitrile, has shown cytotoxic effects against various cancer cell lines.[1] This suggests that this compound may also possess antiproliferative properties.

-

Antimicrobial Activity: The 5-trifluoromethyl isomer has also been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.[1] This points to a potential application for the 4-trifluoromethyl isomer in antimicrobial research.

-

Androgen Receptor Antagonism: this compound is a documented precursor for the synthesis of androgen receptor antagonists. While the final products, not the precursor itself, are the active antagonists, this highlights its importance in the development of drugs targeting the androgen receptor signaling pathway, which is crucial in prostate cancer.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological activity data for the structural isomer, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile. This data provides a benchmark for potential future studies on this compound.

Table 1: In Vitro Anticancer Activity of 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 10 | [1] |

| MCF-7 | Breast Cancer | 15 | [1] |

Table 2: In Vitro Antimicrobial Activity of 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 62.5 | [1] |

| Escherichia coli | Gram-negative | 125 | [1] |

| Klebsiella pneumoniae | Gram-negative | 15.6 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound.

Cytotoxicity Assessment via MTT Assay

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.[2][3][4][5][6]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound (or related compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[7][8][9][10]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well U-bottom microtiter plates

-

This compound (or related compound) dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Androgen Receptor (AR) Competition Binding Assay

This assay is used to determine the ability of a compound to compete with a known ligand for binding to the androgen receptor.[11]

Objective: To assess the potential of a compound to act as an androgen receptor antagonist.

Materials:

-

Purified androgen receptor protein

-

Radiolabeled androgen (e.g., [3H]-Mibolerone)

-

Test compound

-

Scintillation proximity assay (SPA) beads

-

Assay buffer

-

Microplates compatible with scintillation counting

Procedure:

-

Assay Setup: In a microplate, combine the purified androgen receptor, SPA beads, and the radiolabeled androgen.

-

Compound Addition: Add the test compound at various concentrations to the wells. Include a control with no test compound and a non-specific binding control.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Signal Detection: Measure the scintillation counts in each well using a suitable microplate scintillation counter. The binding of the radiolabeled ligand to the receptor brings it in close proximity to the SPA beads, generating a signal.

-

Data Analysis: A decrease in the scintillation signal in the presence of the test compound indicates competition for binding to the androgen receptor. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, can be calculated.

Visualization of Relevant Pathways and Workflows

Androgen Receptor Signaling Pathway

The androgen receptor is a key driver of prostate cancer cell growth and survival. Androgen receptor antagonists, for which this compound is a precursor, act by blocking this signaling pathway.

Caption: Simplified schematic of the androgen receptor signaling pathway and the mechanism of action of AR antagonists.

Experimental Workflow for Cytotoxicity (MTT) Assay

The following diagram illustrates the key steps in determining the cytotoxic effects of a compound on cancer cells.

Caption: Workflow diagram for the MTT cytotoxicity assay.

Experimental Workflow for Antimicrobial (MIC) Assay

This diagram outlines the process for determining the minimum inhibitory concentration of a compound against bacteria.

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. static.igem.wiki [static.igem.wiki]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its discovery and history, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores its known biological activities and potential mechanisms of action, offering insights for researchers and professionals in the field.

Introduction

This compound is a synthetic organofluorine compound featuring a pyridine ring substituted with two chlorine atoms, a trifluoromethyl group, and a nitrile functional group. The unique electronic properties conferred by these substituents make it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its application in research and development.

Discovery and History

The development of trifluoromethyl-substituted pyridines as a class of compounds gained momentum in the mid-20th century, following the initial synthesis of trifluoromethylpyridine in 1947.[1] These compounds have since become crucial intermediates in the production of a wide range of commercial products, including pharmaceuticals and agrochemicals.[1]

While a precise, singular "discovery" of this compound is not prominently documented in publicly available literature, its synthesis and exploration are intrinsically linked to the broader investigation of halogenated and trifluoromethyl-substituted pyridines for biological applications. The earliest comprehensive synthesis protocol appears in patent literature, indicating its importance as a key intermediate. A notable method was detailed in a Chinese patent (CN103626697B), which describes a two-step process for its preparation. This suggests its emergence from industrial and academic efforts to create novel molecular scaffolds for drug and pesticide discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 13600-42-5 | [2][3] |

| Molecular Formula | C₇HCl₂F₃N₂ | [2][3] |

| Molecular Weight | 241.00 g/mol | [2][3] |

| Melting Point | 38 °C | [4] |

| Boiling Point (Predicted) | 282.4 ± 35.0 °C | [4] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process as outlined in patent literature. The following protocol is a detailed representation of this synthetic route.

Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile

This initial step involves the construction of the pyridine ring with the desired trifluoromethyl and nitrile substituents.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of the dihydroxy intermediate.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of a suitable base (e.g., sodium ethoxide in ethanol) is prepared.

-

Addition of Reactants: A mixture of ethyl trifluoroacetate and ethyl cyanoacetate is added dropwise to the base solution at a controlled temperature to initiate the condensation reaction.

-

Cyclization: After the addition is complete, the reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the pyridine ring.

-

Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified (e.g., with hydrochloric acid) to precipitate the crude product.

-

Purification: The crude 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chlorination to this compound

The second step involves the conversion of the hydroxyl groups to chlorine atoms.

Diagram of the Chlorination Workflow:

Caption: Workflow for the chlorination of the dihydroxy intermediate.

Methodology:

-

Reaction Setup: The dried 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile is placed in a reaction vessel suitable for chlorination reactions.

-

Addition of Chlorinating Agent: A chlorinating agent, such as phosphorus oxychloride (POCl₃), is added to the starting material. A catalyst, for instance, a quaternary ammonium salt, may be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated, typically in the range of 50°C to 100°C, and maintained at this temperature for a period of 90 to 150 minutes, or until the reaction is complete as monitored by a suitable technique (e.g., thin-layer chromatography).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully quenched, for example, by pouring it onto crushed ice. The product is then extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure to afford pure this compound.

Biological Activities and Mechanism of Action

While specific and extensive biological data for this compound itself is limited in publicly accessible literature, the trifluoromethylpyridine scaffold is a well-established pharmacophore in various therapeutic areas. Derivatives of this and related compounds have shown potential as:

-

Anticancer Agents: The trifluoromethylpyridine moiety is present in several kinase inhibitors that target signaling pathways involved in cancer cell proliferation and survival.[5]

-

Insecticides: The unique properties of this chemical class have been leveraged in the development of potent insecticides.[6]

The likely mechanism of action for derivatives of this compound would involve the modulation of specific signaling pathways, which is a common mode of action for many small molecule drugs.

Hypothesized Signaling Pathway Interaction:

Caption: Hypothesized mechanism of action via kinase inhibition.

This diagram illustrates a potential mechanism where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that are crucial for cell growth and survival.

Conclusion and Future Perspectives

This compound is a synthetically accessible and valuable intermediate for the development of novel bioactive compounds. Its unique combination of functional groups provides a versatile platform for chemical modification and the exploration of new chemical space. While current publicly available data on its specific biological activities is limited, the proven track record of the trifluoromethylpyridine scaffold in drug discovery suggests that this compound and its derivatives hold significant potential. Future research should focus on the synthesis of analog libraries and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic and agrochemical potential. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of lead compounds derived from this promising core structure.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

While specific GHS classifications for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile are not available, based on analogous compounds, it should be handled as a substance that is potentially hazardous.[1][2][3][4][5][6] The presence of chloro- and trifluoromethyl- groups suggests potential for toxicity and environmental hazard.

Anticipated Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][5]

-

Skin Corrosion/Irritation: May cause skin irritation.[1][4][5]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[5][7]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information for the target compound and a structurally related compound.

| Property | Value | Source |

| Molecular Formula | C₇HCl₂F₃N₂ | [8] |

| Molecular Weight | 241.0 g/mol | [8] |

| Appearance | Not Available | |

| Odor | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available |

Exposure Controls and Personal Protection

A comprehensive approach to exposure control and personal protective equipment (PPE) is critical when handling this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][9]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][5]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Body Area | Recommendation | Specifications |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][5][9] |

| Skin | Chemical-resistant gloves and a lab coat. For larger quantities or increased risk of exposure, a chemical-resistant suit may be required. | Gloves should be inspected prior to use.[9] Nitrile or butyl gloves are often recommended for similar compounds.[10] |

| Respiratory | For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary. | A dust/mist filtering respirator (e.g., N95) or a respirator with an organic vapor cartridge may be appropriate depending on the nature of the handling.[1][10] For enclosed areas or potential for high concentrations, a supplied-air respirator may be required.[10] |

Handling and Storage

Strict protocols for handling and storage are essential to minimize risk.

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[2][4] Wash hands thoroughly after handling.[1][4] Use non-sparking tools and take measures to prevent static discharge.[2]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][9] Keep containers tightly closed when not in use.[1][2][3] Store away from incompatible materials such as strong oxidizing agents and acids.[1]

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment as described in Section 3.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, waterways, or soil.[4][9]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][4] For larger spills, dike the area and collect the material for disposal.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Do not dispose of down the drain.

Experimental Protocols and Methodologies

Detailed experimental protocols for determining the toxicity of this compound are not publicly available. Standard methodologies for assessing chemical safety, as would be applied to this compound, include:

-

Acute Toxicity Studies (e.g., LD50, LC50): These studies determine the lethal dose or concentration of a substance. They are typically conducted in animal models via oral, dermal, and inhalation routes.

-

Skin and Eye Irritation Studies: These experiments, often using in vitro or animal models, assess the potential of a substance to cause irritation upon contact.

-

Genotoxicity Assays (e.g., Ames test): These tests evaluate the potential of a chemical to cause mutations in the DNA of test organisms.

-

Environmental Fate and Ecotoxicity Studies: These studies assess the persistence, bioaccumulation, and toxicity of the compound to aquatic organisms.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of hazardous chemicals.

Potential Signaling Pathway Interaction

The trifluoromethyl group can increase the lipophilicity of a molecule, potentially allowing it to cross cell membranes and interact with intracellular targets.[12] The electrophilic nature of the chlorinated pyridine ring suggests possible interactions with nucleophilic residues in proteins. The following diagram depicts a generalized pathway of how such a compound might exert a biological effect.

Caption: Generalized signaling pathway for a lipophilic compound.

References

- 1. fishersci.com [fishersci.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. tcichemicals.com [tcichemicals.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | C7H3Cl2F3N2O | CID 2736874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 13600-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]

- 11. fishersci.com [fishersci.com]

- 12. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile for Chemical Research and Development

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 13600-42-5), a key intermediate in synthetic chemistry. This guide details its commercial availability, physicochemical properties, and reactivity, with a focus on its application as a chemical building block.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial chemical suppliers. It is typically offered in various purities, commonly 97% or 98%, and can be purchased in quantities ranging from milligrams to kilograms. Researchers can acquire this compound for laboratory and development purposes from the following selected suppliers. Pricing and stock levels are subject to change and should be verified with the respective vendors.

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | Inquire | Inquire |

| Apollo Scientific | Inquire | 1g, 5g, 25g |

| Thermo Scientific™ (via Fisher Scientific) | 97% | 1g |

| ChemUniverse | 98% | 250mg, 1g, 5g |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided below. This information is essential for its safe handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 13600-42-5 | [1][2] |

| Molecular Formula | C₇HCl₂F₃N₂ | [1][2] |

| Molecular Weight | 240.997 g/mol | [1] |

| Melting Point | 38 °C | [2] |

| Boiling Point (Predicted) | 282.4 ± 35.0 °C | [2] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [2] |

| Appearance | Crystals | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Safety and Handling:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in chemical synthesis lies in its nature as a functionalized pyridine derivative. The presence of two chlorine atoms at the 2- and 6-positions, a trifluoromethyl group at the 4-position, and a nitrile group at the 3-position offers multiple sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, as well as the pyridine nitrogen, activates the chlorine atoms for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions are susceptible to displacement by nucleophiles. The reactivity of these positions is a key aspect of the molecule's utility in building more complex structures. In 2,6-dichloropyridines, the two chlorine atoms are chemically equivalent, simplifying the initial monosubstitution.[4] However, the introduction of a first substituent can influence the reactivity of the second chlorine atom.

A specific example of this reactivity is documented in patent literature, where this compound is used as a precursor in the synthesis of heterocyclic compounds for potential use in cancer treatment.

Experimental Protocol: Reaction with Sodium Methoxide

The following protocol is adapted from patent WO2021028643A1 and describes a nucleophilic substitution reaction on this compound.

Objective: To synthesize 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile through the selective displacement of one chlorine atom with a methoxy group.

Materials:

-

This compound (CAS 13600-42-5)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

Procedure:

-

A solution of 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile (0.5 g, 2.07 mmol) in methanol (2 mL) is prepared.

-

The solution is cooled to -10°C.

-

Sodium methoxide (106 mg, 1.97 mmol) is added to the cooled solution.

-

The reaction mixture is stirred at -10°C for 2 hours.

-

Upon completion, the mixture is filtered and the solvent is evaporated.

-

The resulting residue is purified by preparative Thin Layer Chromatography (TLC) using a mobile phase of 25% ethyl acetate in petroleum ether to yield the desired 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile.

This experimental protocol highlights the utility of this compound as a versatile intermediate for the synthesis of substituted pyridines.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the nucleophilic aromatic substitution of this compound with sodium methoxide, as described in the experimental protocol.

Caption: A flowchart of the experimental workflow for the synthesis of 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile.

Logical Relationships in Reactivity

The reactivity of this compound can be understood through the electronic effects of its substituents on the pyridine ring. The following diagram illustrates the logical relationship between the electron-withdrawing groups and the activation of the chlorine atoms for nucleophilic attack.

Caption: The influence of electron-withdrawing groups on the reactivity of the chlorine atoms.

Conclusion and Future Outlook

This compound is a commercially available and highly functionalized pyridine derivative that serves as a valuable building block in organic synthesis. Its reactivity is dominated by the susceptibility of the 2- and 6-chloro substituents to nucleophilic aromatic substitution, a feature that is exploited in the synthesis of more complex heterocyclic molecules for pharmaceutical and agrochemical research. While detailed biological data and a broad range of experimental protocols for this specific compound are not widely published, its chemical nature and the reactivity of analogous compounds suggest significant potential for its use in the development of novel chemical entities. Further research into the reactivity of the nitrile group and the development of diverse synthetic methodologies will continue to enhance the utility of this versatile intermediate.

References

Methodological & Application

Synthetic Applications of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a versatile trifluoromethyl-substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. The presence of two reactive chlorine atoms at the 2- and 6-positions, a nitrile group, and an electron-withdrawing trifluoromethyl group at the 4-position makes it a highly attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. This document provides an overview of the synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key transformations are provided to facilitate its use in drug discovery and development programs.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, allowing for the controlled introduction of diverse functionalities. This step-wise functionalization is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of approved and investigational kinase inhibitors. The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of novel kinase inhibitors. The general synthetic strategy involves the displacement of one or both chlorine atoms with amine nucleophiles, which often serve as key hinge-binding moieties in the ATP-binding site of kinases.

A notable application of a closely related analogue, 2,6-dichloro-4-(trifluoromethyl)pyridine, has been demonstrated in the synthesis of p38 kinase inhibitors. This highlights the potential of the 2,6-dichloro-4-(trifluoromethyl)pyridine core in generating potent and selective kinase modulators. The nitrile group in the target compound can be further elaborated, for example, by hydrolysis to a carboxylic acid or reduction to an amine, providing additional points for diversification.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and potential kinase inhibitor scaffolds starting from this compound.

Protocol 1: Mono-arylamination via Nucleophilic Aromatic Substitution

This protocol describes the selective mono-substitution of a chlorine atom with an aniline derivative, a common step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add the substituted aniline (1.1 eq) and the base (DIPEA, 2.0 eq or K2CO3, 2.0 eq).

-

Add the anhydrous solvent (DMF or 1,4-Dioxane) to achieve a concentration of 0.1-0.5 M.

-

Stir the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If K2CO3 was used, filter off the inorganic salts.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylamino)-6-chloro-4-(trifluoromethyl)nicotinonitrile.

Expected Outcome:

This reaction typically proceeds in good to excellent yields, depending on the nucleophilicity of the aniline. The less reactive chlorine at the 6-position remains for further functionalization.

Protocol 2: Di-substitution with an Amine Nucleophile

This protocol describes the displacement of both chlorine atoms with an excess of an amine nucleophile.

Reaction Scheme:

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperazine derivative)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat amine)

Procedure:

-

In a sealed tube or microwave vial, combine this compound (1.0 eq) and the amine nucleophile (3.0 - 5.0 eq).

-

If necessary, add a high-boiling point solvent like DMF or DMSO. In many cases, using the amine as the solvent is also effective.

-

Heat the reaction mixture to 100-150 °C (conventional heating) or 150-180 °C (microwave irradiation).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.